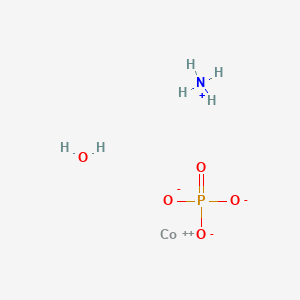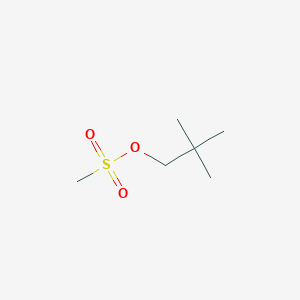
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- is a heterocyclic organic compound that belongs to the oxazolone family. It has been widely studied in scientific research due to its unique chemical properties and potential applications in various fields.
Applications De Recherche Scientifique
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of other heterocyclic compounds, such as oxazoles and thiazoles. It has also been investigated as a potential ligand for metal ions in catalytic reactions. Moreover, 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- has been studied for its biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- is not fully understood. However, it is believed to exert its biological activities through the interaction with specific targets in cells. For example, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Biochemical and Physiological Effects
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- has been reported to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- has been shown to induce apoptosis in cancer cells by activating specific pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- in lab experiments is its unique chemical structure, which allows for the synthesis of other heterocyclic compounds. It also exhibits a broad range of biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl-. One direction is the investigation of its potential as a ligand for metal ions in catalytic reactions. Another direction is the exploration of its use as a building block for the synthesis of other heterocyclic compounds. Moreover, further studies are needed to elucidate its mechanism of action and to identify its specific targets in cells. Additionally, the development of new methods for the synthesis of 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- with higher yields and purity is also an area of future research.
Méthodes De Synthèse
The synthesis of 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- can be achieved through various methods, including the reaction of cyclohexylideneacetone with phenyl isocyanate in the presence of a base, or the reaction of cyclohexylideneacetone with phenyl isocyanate followed by cyclization with acetic anhydride. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Propriétés
Numéro CAS |
52956-46-4 |
|---|---|
Nom du produit |
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- |
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
4-cyclohexylidene-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H15NO2/c17-15-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h2,5-6,9-10H,1,3-4,7-8H2 |
Clé InChI |
OTXQQAAIQJZVKT-UHFFFAOYSA-N |
SMILES |
C1CCC(=C2C(=O)OC(=N2)C3=CC=CC=C3)CC1 |
SMILES canonique |
C1CCC(=C2C(=O)OC(=N2)C3=CC=CC=C3)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




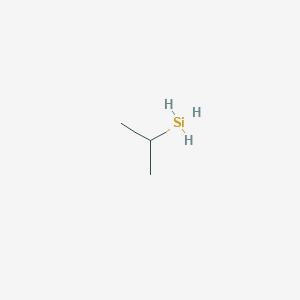
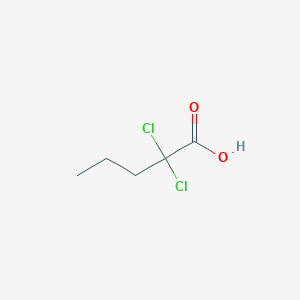

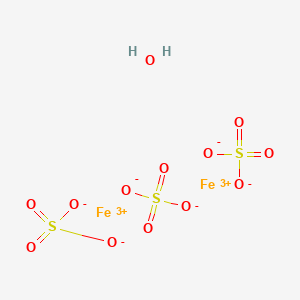

![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)
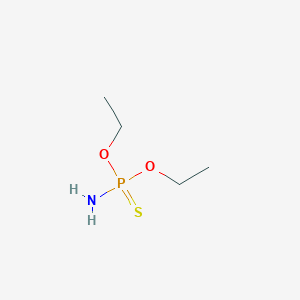
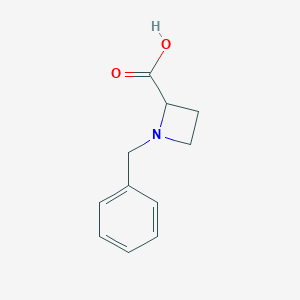
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)


